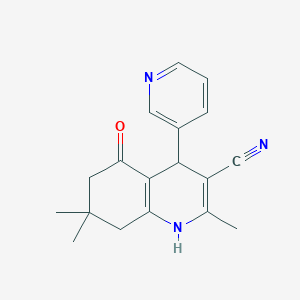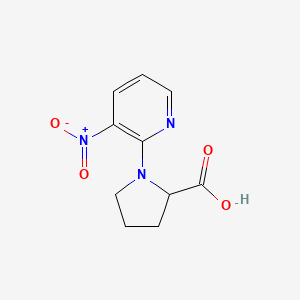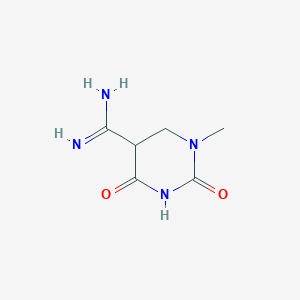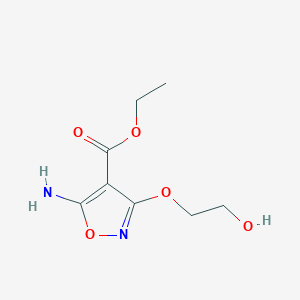
N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea (NPTU) is an organosulfur compound belonging to the thiourea family. It is a white crystalline solid with a melting point of 179-180°C and a molecular weight of 217.37 g/mol. It is a versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of organic compounds, the preparation of polymers, and the production of pesticides and herbicides. NPTU has also been studied for its potential medicinal applications, particularly as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
1-pyridin-2-yl-3-pyridin-3-ylthiourea: is a compound that can be utilized in the design and synthesis of new drugs. Pyridine rings, which are present in this compound, are known for their basicity, water solubility, stability, and hydrogen bond-forming ability . These characteristics make them valuable scaffolds in medicinal chemistry, where they can be used to create molecules with potential therapeutic effects against various diseases.
Biological Activity: Antioxidant and Anti-inflammatory Properties
Research has indicated that pyridine derivatives exhibit significant biological activities, including antioxidant and anti-inflammatory properties . The thiourea group in 1-pyridin-2-yl-3-pyridin-3-ylthiourea may contribute to these activities, making it a candidate for further studies in the development of treatments for conditions associated with oxidative stress and inflammation.
Chemical Synthesis: Heterocyclic Compound Formation
The compound can serve as a precursor in the synthesis of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The pyridine moiety in 1-pyridin-2-yl-3-pyridin-3-ylthiourea can be a key component in crafting such compounds .
Enzymatic Reactions: Prosthetic Group Functions
In enzymatic reactions, pyridine nucleotides, which share structural similarities with 1-pyridin-2-yl-3-pyridin-3-ylthiourea , act as prosthetic groups. They participate in various oxidation-reduction processes, which are vital for cellular metabolism .
Pharmacological Research: Cytotoxic Activity
Pyridine derivatives have been shown to possess potent pharmacological properties, including cytotoxic activity, which is essential in cancer research. The structure of 1-pyridin-2-yl-3-pyridin-3-ylthiourea could be explored for its potential use in developing anti-cancer agents .
Material Science: Organic Electronic Materials
The electronic properties of pyridine make it an interesting candidate for the development of organic electronic materials1-pyridin-2-yl-3-pyridin-3-ylthiourea could be investigated for its potential applications in organic light-emitting diodes (OLEDs) and other electronic devices due to its pyridine content .
properties
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNWFBBYKVPNPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377586 |
Source


|
| Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |
CAS RN |
41524-37-2 |
Source


|
| Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)


![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)


![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)
